2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
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Overview
Description
“2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid” is a chemical compound with the CAS Number: 141871-02-5 . It has a molecular weight of 251.28 and its linear formula is C13H17NO4 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H17NO4 . The SMILES string representation isCC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)O
. Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It should be stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 251.28 g/mol . Its XLogP3-AA value is 2.2, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications
Synthetic Strategies and Molecular Derivatives
- A synthetic approach to orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) involves the use of tert-butoxycarbonyl (Boc) groups. This process utilizes masked 2,3-diaminopropanols derived from Nα-Fmoc-O-tert-butyl-d-serine and employs reductive amination facilitated by Lewis acid Ti(OiPr)4. The final carboxyl group installation is achieved via oxidation of the alcoholic function, presenting an efficient route with minimal need for chromatographic purifications (Temperini et al., 2020).
Safety and Hazards
The compound has been classified under GHS07 and carries a warning signal word . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLICAHPTWWCII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373781 |
Source
|
Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141871-02-5 |
Source
|
Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 141871-02-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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